molecular formula C29H29NO3 B14952662 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one

Cat. No.: B14952662
M. Wt: 439.5 g/mol
InChI Key: MLVZRIFGYOXTAR-LYBHJNIJSA-N
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Description

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Aldol Condensation: The benzoxazole derivative can undergo aldol condensation with an appropriate aldehyde or ketone to form the enone structure.

    Substitution Reactions: Introduction of the tert-butylphenyl and propoxyphenyl groups can be done through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various benzoxazole derivatives with potential biological activities.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology

    Antimicrobial Agents: Benzoxazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one involves interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one: Lacks the tert-butyl and propoxyphenyl groups.

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: Contains a methyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butylphenyl and propoxyphenyl groups in (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one provides unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C29H29NO3

Molecular Weight

439.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C29H29NO3/c1-5-18-32-23-16-12-21(13-17-23)27(31)24(28-30-25-8-6-7-9-26(25)33-28)19-20-10-14-22(15-11-20)29(2,3)4/h6-17,19H,5,18H2,1-4H3/b24-19+

InChI Key

MLVZRIFGYOXTAR-LYBHJNIJSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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